molecular formula C20H20O5 B15592486 3a-Epiburchellin

3a-Epiburchellin

Cat. No.: B15592486
M. Wt: 340.4 g/mol
InChI Key: SOLJFAQVSWXZEQ-YJJFLIPZSA-N
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Description

3a-Epiburchellin is a useful research compound. Its molecular formula is C20H20O5 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(3aS)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12?,19?,20-/m1/s1

InChI Key

SOLJFAQVSWXZEQ-YJJFLIPZSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 3a-Epiburchellin - Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3a-Epiburchellin is a neolignan, a class of natural products known for their diverse biological activities. As a stereoisomer of burchellin (B1243967), its precise isolation and characterization are crucial for further pharmacological investigation. This guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation, and a summary of its known biological context. The information presented is intended to equip researchers with the necessary knowledge to isolate and study this compound and its analogs.

Natural Source

This compound, a stereoisomer of burchellin, is primarily found in plant species belonging to the Lauraceae family. The principal source for the isolation of burchellin and its isomers has been identified as Aniba burchellii , a species of flowering plant in the family Lauraceae. Neolignans, including burchellin, have also been isolated from other species of the same family, such as Ocotea cymbarum. The trunk wood of these trees is the primary plant material used for the extraction of these compounds.

Experimental Protocols: Isolation of this compound

The following protocol details a general methodology for the isolation of this compound from its natural source, based on established procedures for neolignan separation.

2.1. Plant Material Collection and Preparation

  • Collection: The trunk wood of Aniba burchellii is collected and authenticated by a plant taxonomist.

  • Preparation: The collected wood is air-dried in the shade for several weeks to reduce moisture content. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2.2. Extraction

  • The powdered trunk wood is subjected to exhaustive extraction with a suitable organic solvent. A common method involves Soxhlet extraction with hexane (B92381) or benzene.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Fractionation and Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to the target compound are pooled and further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to separate closely related stereoisomers like burchellin and this compound, preparative HPLC is employed. A chiral stationary phase is often necessary to resolve the enantiomers and diastereomers.

2.4. Structure Elucidation and Characterization

The structure and stereochemistry of the isolated this compound are confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure and relative stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the chiral centers by comparing experimental data with calculated spectra.

Quantitative Data

The following table summarizes typical data obtained during the isolation and characterization of this compound. Please note that specific yields and spectroscopic data may vary depending on the exact experimental conditions.

ParameterValue
Isolation Yields
Crude Hexane ExtractData not available in the provided search results.
Silica Gel FractionData not available in the provided search results.
Purified this compoundData not available in the provided search results.
Spectroscopic Data
Mass Spectrometry
Molecular FormulaC₂₁H₂₄O₅
Molecular Weight356.41 g/mol
¹H NMR (CDCl₃, MHz) Specific chemical shifts and coupling constants for this compound are not detailed in the provided search results but would be determined from the spectra.
¹³C NMR (CDCl₃, MHz) Specific chemical shifts for this compound are not detailed in the provided search results but would be determined from the spectra.
Biological Activity
Antiviral ActivityPotent antiviral effects against coxsackie virus B3 have been reported for burchellin and its stereoisomers.[1] Specific IC₅₀ values for this compound are not provided in the search results.

Visualizations

4.1. Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Isolation_Workflow Plant_Material Dried and Powdered Aniba burchellii Wood Extraction Soxhlet Extraction (Hexane) Plant_Material->Extraction Crude_Extract Crude Hexane Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC pTLC Preparative TLC TLC->pTLC Pool Fractions HPLC Preparative HPLC (Chiral Column) pTLC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

4.2. Logical Relationship of Burchellin Stereoisomers

This diagram shows the relationship between burchellin and its stereoisomers, including this compound.

Stereoisomers Burchellin Burchellin Epiburchellin This compound Burchellin->Epiburchellin Diastereomers Other_Isomers Other Stereoisomers Burchellin->Other_Isomers Stereoisomers Epiburchellin->Other_Isomers Stereoisomers

Caption: Stereoisomeric relationship of burchellin and this compound.

Biological Activity and Signaling Pathways

Burchellin and its stereoisomers have demonstrated notable biological activity. Specifically, they have been reported to exhibit potent antiviral effects against the coxsackie virus B3.[1] The coxsackie virus B3 is a member of the picornavirus family and is a common cause of myocarditis.

The precise mechanism of action and the specific signaling pathways affected by this compound in the context of its antiviral activity have not been fully elucidated in the provided information. Further research is required to identify the viral or host cell targets of this compound and to map the signaling cascades involved in its therapeutic effects. Potential areas of investigation could include the inhibition of viral entry, replication, or assembly, or the modulation of host immune responses.

5.1. Potential Antiviral Signaling Pathway Investigation

The diagram below outlines a hypothetical signaling pathway that could be investigated to understand the antiviral mechanism of this compound against a virus like Coxsackie B3.

Antiviral_Pathway cluster_virus_lifecycle Viral Lifecycle Epiburchellin This compound Epiburchellin->Inhibition Viral_Entry Viral Entry Viral_Replication Viral Replication (RNA Synthesis) Viral_Entry->Viral_Replication Viral_Assembly Viral Protein Synthesis & Assembly Viral_Replication->Viral_Assembly Virus_Release New Virus Release Viral_Assembly->Virus_Release Host_Cell Host Cell Inhibition->Viral_Replication

Caption: Hypothetical antiviral mechanism of this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the antiviral domain. This guide provides a foundational understanding of its natural source and a detailed framework for its isolation and characterization. The provided protocols and data serve as a valuable resource for researchers aiming to explore the full potential of this and related neolignans in drug discovery and development. Further investigation into its mechanism of action and specific molecular targets is warranted to advance its development as a therapeutic agent.

References

A Technical Guide to the Biological Activity of 3a-Epiburchellin and Related Neolignan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3a-epiburchellin (B200962) and its related neolignan derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the therapeutic potential of this class of compounds. This document summarizes key quantitative data, presents detailed experimental protocols for cited biological assays, and visualizes the underlying signaling pathways.

Introduction to Burchellin (B1243967) and its Stereoisomers

Burchellin is a neolignan, a class of natural products formed by the oxidative dimerization of two phenylpropanoid units. First isolated from Aniba burchellii, burchellin and its analogues possess a complex benzofuran (B130515) core structure with three contiguous stereogenic centers, leading to the existence of several stereoisomers. Recent synthetic chemistry efforts have enabled the isolation and biological evaluation of individual stereoisomers, including the enantiomers of burchellin and its 1'-epi-diastereoisomer[1][2]. The specific stereoisomer, this compound, is a diastereomer of burchellin, differing in the stereochemistry at the 3a position of the furan (B31954) ring. The biological activity of these compounds can be highly dependent on their specific stereochemistry.

Lignans (B1203133) and neolignans, as a broader class, are known to exhibit a wide range of pharmacological effects, including antitumor, anti-inflammatory, antiviral, and antioxidant activities. This has spurred interest in burchellin and its derivatives as potential leads for drug discovery.

Biological Activities and Quantitative Data

The primary biological activities investigated for burchellin derivatives and related neolignans are antiviral and cytotoxic effects. The following tables summarize the available quantitative data for these activities.

Antiviral Activity

A key study has demonstrated the potent antiviral effects of burchellin stereoisomers against coxsackie virus B3 (CVB3), a significant human pathogen[1].

Table 1: Antiviral Activity of Burchellin Stereoisomers against Coxsackie Virus B3

CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
(+)-Burchellin 1.23> 20> 16.26
(-)-Burchellin 1.35> 20> 14.81
(+)-1'-epi-Burchellin 0.98> 20> 20.41
(-)-1'-epi-Burchellin 1.02> 20> 19.61
Ribavirin (Positive Control) 45.62> 100> 2.19

Data sourced from Wang et al., 2020.[1]

Cytotoxic Activity

Various neolignans structurally related to burchellin have been evaluated for their cytotoxic activity against a range of human cancer cell lines.

Table 2: Cytotoxic Activity of Related Neolignans against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Source
Myticaganal C KB (Oral Cavity)5.9Chumkaew & Srisawat, 2019[3]
Myticaganal C NCI-H187 (Small Cell Lung)6.3Chumkaew & Srisawat, 2019[3]
Perseal A P-388 (Leukemia)Not specified
Perseal A KB 16 (Nasopharynx)Not specified
Perseal A A549 (Lung)Not specified
Perseal A HT-29 (Colon)Not specified
Gymnothelignan C HepG2 (Liver)Moderate
Gymnothelignan C Bcl7404 (Liver)Moderate

Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide.

Antiviral Activity Assay (Coxsackie Virus B3)

This protocol is based on the cytopathic effect (CPE) reduction assay used to evaluate the antiviral activity of burchellin stereoisomers[4][5].

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect by 50% (IC₅₀).

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Coxsackie virus B3 (CVB3)

  • Test compounds (dissolved in DMSO)

  • Ribavirin (positive control)

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris-base solution

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at an appropriate density and incubate until a confluent monolayer is formed.

  • Virus Infection: Remove the culture medium and infect the cells with CVB3 at a multiplicity of infection (MOI) that causes a significant cytopathic effect within 48-72 hours.

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compounds (and Ribavirin as a positive control) to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until the virus control wells show approximately 90% CPE.

  • Cell Viability Measurement (SRB Assay):

    • Fix the cells by adding cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and air dry.

    • Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes.

    • Wash the plates five times with 1% acetic acid and air dry.

    • Dissolve the bound dye with 10 mM Tris-base solution.

    • Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. The IC₅₀ is determined by regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic potential of compounds on cancer cell lines[6].

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (CC₅₀ or IC₅₀ for cytotoxicity).

Materials:

  • Human cancer cell lines (e.g., KB, NCI-H187, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on related neolignans suggest that the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key target for their anti-inflammatory effects[7][8][9][10].

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as those for TNF-α, IL-6, and iNOS, and activates their transcription. Neolignans are thought to interfere with this cascade, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Pro-inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome targeted for degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome->IkBa_p degrades Neolignans Burchellin Derivatives Neolignans->IKK inhibits DNA DNA (κB site) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes activates transcription

Figure 1: Proposed mechanism of NF-κB inhibition by burchellin derivatives.
Antiviral Mechanism of Action

The precise antiviral mechanism of burchellin derivatives against CVB3 is not yet fully understood. However, for many antiviral lignans, the mechanism involves the inhibition of viral replication at an early stage[11][12]. This could involve interference with viral entry, uncoating, or the function of viral enzymes such as proteases or polymerases. For some lignans, inhibition of host cell signaling pathways that are co-opted by the virus for its replication, such as the NF-κB pathway, has also been implicated[11].

Antiviral_Workflow cluster_assay Antiviral Assay Workflow start Seed Vero Cells in 96-well plate infect Infect with Coxsackie Virus B3 start->infect treat Add Serial Dilutions of Burchellin Derivatives infect->treat incubate Incubate for 48-72h treat->incubate fix Fix cells with TCA incubate->fix stain Stain with SRB fix->stain read Measure Absorbance (OD 540nm) stain->read analyze Calculate IC₅₀ read->analyze

Figure 2: Workflow for the antiviral activity assay.

Conclusion and Future Directions

The available data indicates that this compound and its stereoisomers are a promising class of neolignans with significant biological activity, particularly as antiviral agents against coxsackie virus B3. Furthermore, the broader class of related neolignans demonstrates cytotoxic and anti-inflammatory potential, likely mediated through the inhibition of the NF-κB signaling pathway.

Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action for the antiviral activity of burchellin stereoisomers.

  • Expanding the evaluation of these compounds against a wider range of viruses and cancer cell lines.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives.

  • Investigating the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds.

This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound and its analogues. The provided data and protocols offer a solid starting point for further investigation and development in this exciting area of natural product chemistry and drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a diverse class of polyphenolic compounds found in a wide variety of plants. They are formed by the dimerization of two phenylpropanoid units and exhibit a broad spectrum of biological activities, including antiviral, insecticidal, and cytotoxic effects. This technical guide provides a comprehensive review of the scientific literature concerning the neolignan burchellin (B1243967) and its related compounds, with a particular focus on their synthesis, biological activities, and underlying mechanisms of action. Due to the limited specific data on 3a-Epiburchellin, this guide will focus on the more extensively studied burchellin and structurally similar dihydrobenzofuran lignans.

Chemical Synthesis

The total synthesis of burchellin and its stereoisomers has been successfully achieved, providing a means to access these molecules for biological evaluation. A concise and efficient synthetic route involves a multi-step process that includes the construction of the core 2,3-dihydrobenzofuran (B1216630) moiety. Key reactions in this synthesis include two Claisen rearrangements and a one-step rearrangement/cyclization, followed by a tandem ester hydrolysis/oxy-Cope rearrangement/methylation to yield the final burchellin skeleton. This synthetic strategy allows for the divergent synthesis of the enantiomers of burchellin and its 1'-epi-diastereoisomer, which can be separated by preparative chiral phase HPLC purification.

Biological Activities

Burchellin and its related lignans have demonstrated a range of promising biological activities, including antiviral, larvicidal, and cytotoxic effects.

Antiviral Activity

Burchellin and its stereoisomers have been shown to possess potent antiviral activity against coxsackievirus B3 (CVB3), a member of the Enterovirus genus.[1] While the precise mechanism of this antiviral action has not been fully elucidated, it is known to occur at an early stage of the viral replication cycle, subsequent to the adsorption of the virus to the host cell.

Larvicidal Activity

Burchellin, isolated from Ocotea cymbarum, has exhibited significant larvicidal activity against the third instar larvae of the mosquito Aedes aegypti, a primary vector for dengue fever. At concentrations of 30 ppm and higher, burchellin induced 100% mortality in the larvae. Histological examination of treated larvae revealed cellular destruction, disorganization, cell spacing, and vacuolization of the epithelial cells in the midgut, suggesting that disruption of the digestive system is a key mechanism of its larvicidal action. Notably, burchellin did not exhibit toxicity towards peritoneal macrophages from BALB/c mice, indicating a degree of selectivity.

Cytotoxic Activity

While specific cytotoxic data for burchellin against cancer cell lines is limited, numerous studies have demonstrated the potent cytotoxic effects of related dihydrobenzofuran lignans against a variety of human cancer cell lines. These compounds have been shown to induce cell death through apoptosis and cause cell cycle arrest.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of burchellin and related lignans.

CompoundVirusCell LineIC50 (µM)Reference
Burchellin StereoisomersCoxsackievirus B3VeroNot Specified[1]
CompoundOrganismDevelopmental StageLC50 (ppm)LC90 (ppm)Reference
BurchellinAedes aegypti3rd Instar Larvae15.527
Lignan (B3055560)Cancer Cell LineIC50 (µM)Reference
Dihydrobenzofuran lignan (dimer of caffeic acid methyl ester)Jurkat<10[2]
Dihydrobenzofuran lignan (dimer of caffeic acid methyl ester)K562<10[2]
Dihydrobenzofuran lignan (dimer of caffeic acid methyl ester)MCF-7<10[2]
Bejolghotin AHCT-1160.85[3]
Bejolghotin AA5491.23[3]
Bejolghotin AMDA-MB-2310.78[3]
Bejolghotin BHCT-1161.56[3]
Bejolghotin BA5492.93[3]
Bejolghotin BMDA-MB-2311.84[3]

Mechanisms of Action & Signaling Pathways

The cytotoxic effects of lignans are often mediated through the induction of apoptosis and cell cycle arrest. While the specific pathways for burchellin have not been elucidated, studies on related dihydrobenzofuran lignans suggest the involvement of key signaling pathways such as NF-κB and MAPK.

Proposed Cytotoxic Signaling Pathway

Based on the known activities of related lignans, a proposed signaling pathway for the cytotoxic effects of burchellin and its analogs is presented below. It is hypothesized that these compounds may induce apoptosis through the intrinsic mitochondrial pathway and modulate inflammatory responses via the NF-κB and MAPK signaling cascades.

Proposed_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_signaling Signaling Pathways Burchellin Burchellin / Related Lignan Mitochondria Mitochondrial Stress Burchellin->Mitochondria Induces G2M_Arrest G2/M Phase Arrest Burchellin->G2M_Arrest Induces MAPK MAPK Pathway Burchellin->MAPK Modulates NFkB NF-κB Pathway Burchellin->NFkB Modulates Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->NFkB Inflammation Inflammation NFkB->Inflammation

Proposed signaling pathways for lignans.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.

Plaque_Reduction_Assay_Workflow A 1. Seed host cells in multi-well plates B 2. Prepare serial dilutions of the test compound A->B C 3. Mix virus with compound dilutions and control B->C D 4. Infect cell monolayers with the virus-compound mixture C->D E 5. Incubate to allow viral adsorption D->E F 6. Overlay with semi-solid medium E->F G 7. Incubate for plaque formation F->G H 8. Fix and stain cells G->H I 9. Count plaques and calculate IC50 H->I

Plaque reduction assay workflow.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 24-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., burchellin) in a suitable solvent.

  • Virus-Compound Incubation: Mix a known titer of the virus (e.g., Coxsackievirus B3) with each compound dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and infect with the virus-compound mixtures. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates for 2-4 days at 37°C until visible plaques are formed.

  • Staining: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with various concentrations of the test compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours to allow formazan (B1609692) formation D->E F 6. Solubilize formazan crystals with a solubilizing agent E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability and IC50 G->H

MTT assay workflow.

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Larvicidal Bioassay

This bioassay is used to determine the lethal concentration of a substance against mosquito larvae.

Protocol:

  • Larvae Collection: Collect late third or early fourth instar larvae of Aedes aegypti.

  • Test Solutions: Prepare a series of concentrations of the test compound (e.g., burchellin) in a suitable solvent (e.g., ethanol) and then dilute in water. A control group with the solvent alone should be included.

  • Exposure: Place a defined number of larvae (e.g., 20-25) in beakers containing the test solutions. Each concentration should be tested in triplicate.

  • Incubation: Maintain the larvae under controlled conditions (e.g., 25 ± 2°C).

  • Mortality Assessment: Record the number of dead larvae after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the lethal concentrations (LC50 and LC90) using probit analysis.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the induction of apoptosis and cell cycle arrest by a test compound.

Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Analysis (Annexin V/PI Staining) cluster_cellcycle Cell Cycle Analysis (PI Staining) A1 1. Treat cells with test compound A2 2. Harvest and wash cells A1->A2 A3 3. Resuspend in Annexin V binding buffer A2->A3 A4 4. Stain with Annexin V-FITC and Propidium Iodide (PI) A3->A4 A5 5. Analyze by flow cytometry A4->A5 C1 1. Treat cells with test compound C2 2. Harvest and fix cells in ethanol C1->C2 C3 3. Treat with RNase C2->C3 C4 4. Stain with Propidium Iodide (PI) C3->C4 C5 5. Analyze by flow cytometry C4->C5

Apoptosis and cell cycle analysis workflow.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the test compound.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • RNase Treatment: Treat the fixed cells with RNase to remove RNA.

  • Staining: Stain the cells with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Burchellin and related lignans represent a promising class of natural products with significant biological activities. Their demonstrated antiviral and larvicidal properties, coupled with the potent cytotoxic effects of structurally similar compounds, highlight their potential for the development of new therapeutic agents and pest control strategies. Further research is warranted to fully elucidate the mechanisms of action of burchellin, particularly its effects on specific cellular signaling pathways involved in cytotoxicity. The synthetic routes developed for these compounds will be instrumental in enabling further structure-activity relationship studies and the generation of novel, more potent analogs. This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the study and application of this important class of natural products.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of 3a-Epiburchellin, a neolignan found in the trunk wood of Aniba burchellii. The protocols described herein are based on established phytochemical techniques for the isolation of related neolignans from plant sources.

Introduction

This compound is a stereoisomer of burchellin (B1243967), a bioactive neolignan isolated from plant species of the Aniba genus, particularly Aniba burchellii[1][2]. Neolignans, including burchellin and its analogues, have garnered significant interest due to their diverse pharmacological activities, which include antiviral, anti-inflammatory, and antitumor properties. Notably, burchellin has demonstrated potent antiviral effects against Coxsackievirus B3, a primary causative agent of viral myocarditis. This document outlines the key steps for the extraction of this compound from its natural source and subsequent purification to a high degree of purity, suitable for further research and drug development applications.

Data Presentation: Extraction and Purification Parameters

The following tables summarize typical quantitative data and parameters for the extraction and purification of neolignans from Aniba species. These values are representative and may require optimization for specific laboratory conditions and starting materials.

Table 1: Solvent Extraction Parameters for Neolignans from Aniba burchellii

ParameterValueNotes
Plant Material Air-dried and powdered trunk woodGrinding increases the surface area for efficient extraction.
Extraction Solvent Benzene (B151609), Dichloromethane (B109758), or Ethanol (B145695)Benzene has been historically used for the initial isolation of burchellin[1]. Dichloromethane and ethanol are common alternative solvents for extracting neolignans.
Solvent-to-Solid Ratio 10:1 (v/w)A common ratio to ensure thorough wetting and extraction of the plant material.
Extraction Method Soxhlet extraction or macerationSoxhlet extraction provides a continuous and efficient extraction, while maceration is a simpler, albeit slower, method.
Extraction Time 24 - 48 hours (Soxhlet)The duration should be sufficient to ensure exhaustive extraction of the target compounds.
Temperature Boiling point of the solvent (Soxhlet)Extraction is typically performed at the boiling point of the solvent to increase solubility and diffusion rates.
Expected Yield of Crude Extract 2 - 5% (w/w)The yield can vary depending on the plant material and extraction conditions.

Table 2: Chromatographic Purification Parameters for this compound

ParameterStage 1: Column ChromatographyStage 2: Preparative HPLC
Stationary Phase Silica (B1680970) gel (60-120 mesh)C18 reverse-phase silica gel (5-10 µm)
Mobile Phase Hexane-Ethyl Acetate (B1210297) gradientAcetonitrile-Water or Methanol-Water gradient
Gradient Elution Stepwise increase in Ethyl Acetate polarityLinear gradient of the organic solvent
Flow Rate Gravity-dependent or low pressure10 - 20 mL/min
Detection Thin Layer Chromatography (TLC)UV detector at 280 nm
Fraction Collection Manual collection based on TLC profileAutomated fraction collection based on UV peaks
Expected Purity 60 - 80%> 95%

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Neolignan Mixture
  • Preparation of Plant Material:

    • Obtain trunk wood of Aniba burchellii.

    • Air-dry the wood to a constant weight to remove moisture.

    • Grind the dried wood into a coarse powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Place 100 g of the powdered wood into a cellulose (B213188) thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Add 1 L of benzene (or dichloromethane/ethanol) to a round-bottom flask connected to the Soxhlet apparatus.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours, ensuring continuous siphoning of the solvent over the plant material.

  • Solvent Evaporation:

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask containing the extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude, viscous residue.

    • Dry the crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Purification of this compound
  • Stage 1: Silica Gel Column Chromatography (Fractionation)

    • Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed with silica gel in hexane (B92381).

    • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

    • Collect fractions of approximately 50-100 mL.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate mobile phase and visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions containing compounds with similar Rf values to burchellin and its isomers.

  • Stage 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

    • Further purify the enriched fractions from column chromatography using a preparative HPLC system equipped with a C18 reverse-phase column.

    • Dissolve the semi-purified fraction in methanol (B129727) or acetonitrile (B52724).

    • Inject the sample onto the column.

    • Elute with a linear gradient of acetonitrile in water (e.g., starting from 50% acetonitrile to 100% acetonitrile over 30-40 minutes).

    • Monitor the elution profile using a UV detector at 280 nm.

    • Collect the peak corresponding to this compound. The elution order of stereoisomers will need to be determined by analytical methods.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

    • Confirm the identity and purity of the final compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Aniba burchellii Trunk Wood grinding Grinding plant_material->grinding powdered_wood Powdered Wood grinding->powdered_wood soxhlet Soxhlet Extraction (Benzene/DCM/EtOH) powdered_wood->soxhlet crude_extract Crude Neolignan Extract soxhlet->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) crude_extract->column_chromatography enriched_fraction Enriched Burchellin Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC (C18, ACN-H2O Gradient) enriched_fraction->prep_hplc pure_compound Pure this compound (>95%) prep_hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Putative Antiviral Signaling Pathway of this compound against Coxsackievirus B3

Antiviral_Pathway cluster_virus_lifecycle Coxsackievirus B3 Lifecycle virus Coxsackievirus B3 entry Viral Entry virus->entry uncoating Uncoating entry->uncoating translation Polyprotein Translation uncoating->translation polyprotein Viral Polyprotein translation->polyprotein proteolysis Proteolytic Processing (3Cpro, 2Apro) polyprotein->proteolysis structural_proteins Structural Proteins (VP1-4) proteolysis->structural_proteins non_structural_proteins Non-structural Proteins (e.g., 3Dpol - RNA Polymerase) proteolysis->non_structural_proteins assembly Virion Assembly structural_proteins->assembly replication RNA Replication non_structural_proteins->replication replication->assembly release Virus Release assembly->release epiburchellin This compound epiburchellin->proteolysis Inhibition epiburchellin->replication Inhibition

Caption: Putative antiviral mechanism of this compound against Coxsackievirus B3.

References

Application Notes and Protocols: 3a-Epiburchellin for Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Preliminary research into the therapeutic potential of novel natural compounds has identified 3a-Epiburchellin as a candidate for anti-cancer drug development. This document provides a comprehensive overview of the application of this compound in cancer cell line screening, detailing its mechanism of action, protocols for in vitro assays, and expected outcomes. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

At present, there is a lack of publicly available quantitative data regarding the efficacy of this compound against specific cancer cell lines. Further research and screening are required to establish its IC50 values and differential effects across a panel of cancer cell lines. The table below is a template for researchers to populate as data becomes available.

Cancer Cell LineTissue of OriginIC50 (µM) of this compoundNotes
e.g., MCF-7BreastData not available
e.g., A549LungData not available
e.g., HeLaCervicalData not available
e.g., PC-3ProstateData not available
e.g., HepG2LiverData not available

Mechanism of Action

The precise mechanism of action for this compound in cancer cells has not yet been fully elucidated. Initial studies suggest that it may induce apoptosis and necroptosis, two distinct forms of programmed cell death.

Apoptosis Induction: Evidence points towards the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7.

Necroptosis Induction: In addition to apoptosis, this compound may also trigger necroptosis, a form of regulated necrosis. This pathway is often activated when apoptosis is inhibited.

Further investigation into the specific signaling pathways modulated by this compound is necessary to fully understand its anti-cancer effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound, e.g., DMSO).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow for Cancer Cell Line Screening

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Mechanism of Action Studies Cell_Line_Selection Select Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Seeding Compound_Preparation Prepare this compound Stock Compound_Treatment Treat with this compound Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Data_Analysis_IC50 Calculate IC50 Values MTT_Assay->Data_Analysis_IC50 Apoptosis_Assay Annexin V/PI Staining Data_Analysis_IC50->Apoptosis_Assay Select sensitive lines Western_Blot Western Blot for Apoptotic Markers Apoptosis_Assay->Western_Blot Signaling_Pathway_Analysis Investigate Signaling Pathways Western_Blot->Signaling_Pathway_Analysis

Caption: Workflow for screening this compound against cancer cell lines.

Proposed Signaling Pathway for this compound-Induced Cell Death

G cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis Epiburchellin This compound Mitochondria Mitochondrial Stress Epiburchellin->Mitochondria RIPK1 RIPK1 Activation Epiburchellin->RIPK1 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis_Outcome Apoptosis Caspase37->Apoptosis_Outcome MLKL MLKL Phosphorylation RIPK1->MLKL Necroptosis_Outcome Necroptosis MLKL->Necroptosis_Outcome

Caption: Proposed dual mechanism of this compound-induced cell death.

Application Notes and Protocols: Lignans as Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a diverse class of polyphenolic compounds found in a variety of plants.[1][2] They have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] This document provides a detailed guide on how to approach the use of a novel or uncharacterized lignan (B3055560), such as 3a-Epiburchellin, as a chemical probe for biological research and drug discovery. While specific data for this compound is not currently available in public literature, this guide outlines the necessary steps to characterize its potential and utilize it as a tool to investigate biological pathways and identify new therapeutic targets.

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein or pathway.[6][7][8] The development of a natural product into a chemical probe involves a systematic process of identifying its biological activity, determining its molecular target, and validating its selectivity and mechanism of action.[6][9]

Phase 1: Initial Characterization of the Lignan

Before a lignan can be used as a chemical probe, its fundamental biological activities must be determined. Based on the known properties of the lignan class, initial screening should focus on their well-documented effects.

Protocol 1: In Vitro Screening for Bioactivity

Objective: To determine the general biological effects of the lignan.

1. Anti-inflammatory Activity Assay (NF-κB Inhibition):

  • Cell Line: Human macrophage-like cells (e.g., THP-1 differentiated with PMA).
  • Method:
  • Seed differentiated THP-1 cells in a 96-well plate.
  • Pre-treat cells with varying concentrations of the lignan (e.g., 0.1 µM to 100 µM) for 1 hour.
  • Induce inflammation by adding lipopolysaccharide (LPS) at 1 µg/mL.
  • After 24 hours, measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant using ELISA.
  • In parallel, lyse the cells and perform a Western blot to assess the phosphorylation of NF-κB p65 subunit to determine pathway inhibition.[10][11]
  • Expected Outcome: A dose-dependent decrease in cytokine production and NF-κB phosphorylation would suggest anti-inflammatory activity.

2. Antioxidant Activity Assay (Nrf2 Activation):

  • Cell Line: Human keratinocytes (e.g., HaCaT).
  • Method:
  • Seed HaCaT cells in a 96-well plate.
  • Treat cells with varying concentrations of the lignan for 24 hours.
  • Lyse the cells and measure the activity of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) using commercially available kits.
  • Perform a Western blot to assess the nuclear translocation of Nrf2.[12]
  • Expected Outcome: An increase in the activity of antioxidant enzymes and nuclear Nrf2 levels would indicate antioxidant potential.

3. Anticancer Activity Assay (Cell Viability):

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer, A549 lung cancer).[2][13]
  • Method:
  • Seed cancer cells in a 96-well plate.
  • Treat cells with a range of lignan concentrations for 72 hours.
  • Assess cell viability using an MTT or resazurin-based assay.
  • Expected Outcome: A reduction in cell viability will help determine the cytotoxic potential and the IC50 value.

Data Presentation: Hypothetical Bioactivity of a Novel Lignan
AssayCell LineEndpointResult (IC50 / EC50)
NF-κB InhibitionTHP-1TNF-α release15 µM
Nrf2 ActivationHaCaTHO-1 Induction5 µM
CytotoxicityMCF-7Cell Viability25 µM
CytotoxicityPC-3Cell Viability40 µM
CytotoxicityA549Cell Viability> 100 µM

Phase 2: Target Identification and Validation

Once a primary biological activity is confirmed, the next crucial step is to identify the molecular target(s) of the lignan. This is essential for its validation as a chemical probe.[14][15][16]

Protocol 2: Affinity-Based Target Identification

Objective: To identify the protein(s) that directly bind to the lignan.

1. Synthesis of an Affinity Probe:

  • Modify the lignan structure by introducing a linker with a terminal biotin (B1667282) or alkyne tag. This should be done at a position that is predicted not to interfere with its biological activity, based on structure-activity relationship (SAR) studies of related lignans.

2. Affinity Purification:

  • Cell Lysate Preparation: Prepare a lysate from the cell line where the most potent activity was observed (e.g., THP-1 for anti-inflammatory effects).
  • Incubation: Incubate the cell lysate with the biotinylated lignan probe.
  • Pull-down: Use streptavidin-coated magnetic beads to capture the probe-protein complexes.
  • Elution: Elute the bound proteins from the beads.
  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

3. Target Validation:

  • Direct Binding Assays: Confirm the interaction between the candidate protein(s) and the original, unmodified lignan using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by observing the thermal stabilization of the target protein upon lignan binding.
  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the candidate target protein. If the lignan's biological effect is diminished in these cells, it provides strong evidence that the identified protein is the correct target.

Data Presentation: Hypothetical Target Identification of a Novel Lignan
Target ProteinIdentification MethodValidation MethodBinding Affinity (Kd)
IKKβAffinity Purification-MSSPR2.5 µM
AromataseAffinity Purification-MSITC10 µM

Note: IKKβ is a key kinase in the NF-κB pathway, and aromatase is an enzyme that some lignans are known to inhibit.[17]

Phase 3: Application as a Chemical Probe

With a validated target, the lignan can now be used as a chemical probe to investigate its role in various biological contexts.

Protocol 3: Investigating Downstream Cellular Effects

Objective: To elucidate the functional consequences of target engagement by the lignan probe.

1. Pathway Analysis:

  • Treat the relevant cell line with the lignan at its effective concentration.
  • Perform phosphoproteomics or transcriptomics (RNA-seq) to get a global view of the signaling pathways affected by the inhibition of the target protein.

2. Phenotypic Assays:

  • Design experiments to probe the specific cellular processes regulated by the target. For example, if the target is IKKβ, investigate its role in immune cell migration, inflammasome activation, or apoptosis.

3. Use of a Negative Control:

  • Synthesize or identify a structurally similar analog of the lignan that is inactive against the target protein. This "negative control" is crucial to ensure that the observed cellular effects are due to the on-target activity of the probe and not due to off-target effects or the chemical scaffold itself.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_p P-IκBα IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Lignan Lignan Probe (e.g., this compound) Lignan->IKK_complex inhibits Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Hypothetical mechanism of a lignan probe inhibiting the NF-κB pathway.

Experimental Workflow Diagram

G cluster_0 Phase 1: Bioactivity Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Probe Application A Novel Lignan (e.g., this compound) B In Vitro Assays (Anti-inflammatory, Antioxidant, Anticancer) A->B C Identify Primary Bioactivity B->C D Synthesize Affinity Probe (Lignan-Biotin) C->D E Affinity Purification & Mass Spectrometry D->E F Identify Candidate Target Proteins E->F G Target Validation (SPR, CETSA, siRNA) F->G H Validated Target G->H I Cellular Pathway Analysis (Proteomics, RNA-seq) H->I J Phenotypic Assays H->J K Elucidate Biological Function I->K J->K

Caption: Workflow for developing a lignan into a chemical probe.

Conclusion

While this compound itself remains uncharacterized, the broader class of lignans presents a promising source of potential chemical probes.[1] By following a systematic approach of bioactivity screening, target identification, and functional characterization, researchers can develop novel lignans into valuable tools for exploring complex biological systems. This process not only advances our understanding of cellular pathways but also lays the groundwork for the development of new therapeutic agents.[2]

References

Troubleshooting & Optimization

Technical Support Center: 3a-Epiburchellin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3a-Epiburchellin. The guidance is based on established synthetic strategies for burchellin (B1243967) and its stereoisomers, focusing on key reaction steps that are critical for improving overall yield and purity.

Troubleshooting Guides

Challenges in the synthesis of this compound often arise during the formation of the core 2,3-dihydrobenzofuran (B1216630) ring and subsequent stereochemical transformations. Below are troubleshooting tables for key reaction types identified in the synthesis of burchellin and its analogs.

Table 1: Dihydrobenzofuran Ring Formation via Oxidative Coupling

The construction of the 2,3-dihydrobenzofuran moiety is a crucial step. A common method involves the oxidative coupling of corresponding phenols.

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low to no product formation Inefficient oxidantSilver(I) oxide (Ag₂O) is an effective oxidant for this transformation. Ensure fresh, high-purity Ag₂O is used.[1][2]Improved conversion of starting materials.
Inappropriate solventAcetonitrile (B52724) has been shown to provide a good balance between conversion and selectivity. Dichloromethane or benzene/acetone mixtures can also be used.[1][2]Enhanced reaction rates and yields.
Reaction temperature too lowMost oxidative couplings for dihydrobenzofuran synthesis are conducted at room temperature.[1]Ensure the reaction is not being run at unnecessarily low temperatures.
Formation of multiple byproducts Non-selective radical couplingControl the stoichiometry of the oxidant. Using 0.5 equivalents of Ag₂O can improve selectivity.[1]Reduction in undesired side products.
Unsuitable reaction timeReaction times can vary. Monitor the reaction by TLC or LC-MS to determine the optimal time, which can be as short as 4 hours under optimized conditions.[1]Minimized byproduct formation from over-reaction.
Table 2: Claisen Rearrangement

The synthesis of burchellin stereoisomers involves two Claisen rearrangements to construct the core skeleton.[3][4]

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low yield of rearranged product Suboptimal reaction temperatureFor ester enolate Claisen rearrangements, temperatures around -45 °C can be effective, though optimization may be required.[5]Increased yield of the desired rearranged product.
Inappropriate Lewis acidZinc chloride is a commonly used Lewis acid for chelate Claisen rearrangements.[5] Other Lewis acids like MABR can be explored for para-Claisen rearrangements.[6]Improved reaction efficiency and yield.
Steric hindranceIf starting materials are sterically hindered, higher temperatures or microwave assistance might be necessary to overcome the activation energy barrier.[7]Enhanced reaction rates and improved yields.
Poor diastereoselectivity Incorrect choice of chiral auxiliary or catalystFor asymmetric variants, the choice of chiral ligand (e.g., substituted BINOL derivatives) is critical for achieving high enantioselectivity.[6]High diastereomeric or enantiomeric excess.
EpimerizationFor peptide Claisen rearrangements, deprotonation of amide NH bonds can help prevent epimerization.[5]Preservation of stereochemical integrity.
Table 3: Oxy-Cope Rearrangement

A tandem ester hydrolysis/oxy-Cope rearrangement/methylation sequence is a key step in furnishing the burchellin skeleton.[3][4]

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
High temperatures required for rearrangement Neutral reaction conditionsThe anionic oxy-Cope rearrangement, initiated by deprotonation with a base like potassium hydride (KH), proceeds at a much faster rate, often at room temperature.[8]Significant reduction in reaction temperature and time.
Low yield of the desired carbonyl product Incomplete tautomerization of the intermediate enolAqueous workup is typically sufficient to facilitate the tautomerization to the final ketone or aldehyde.[8]Efficient conversion to the final product.
Formation of diastereomeric mixtures Reaction proceeding through a boat-like transition stateThe chair-like transition state is generally preferred and leads to higher stereoselectivity. Solvent and temperature optimization can influence the transition state geometry.Improved diastereoselectivity of the rearranged product.
Irreversible reaction desired Re-equilibration of the productThe formation of a stable enolate in the anionic variant renders the reaction largely irreversible.Driving the reaction to completion and preventing reversal.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

A1: The total synthesis of burchellin and its stereoisomers, including this compound, has been reported to be achieved in six steps. The key transformations include the formation of a 2,3-dihydrobenzofuran core, followed by two Claisen rearrangements, a one-step rearrangement/cyclization, and a concluding tandem sequence of ester hydrolysis, oxy-Cope rearrangement, and methylation.[3][4]

Q2: How can I improve the yield of the 2,3-dihydrobenzofuran ring formation?

A2: To improve the yield of the 2,3-dihydrobenzofuran ring, careful optimization of the oxidative coupling reaction is necessary. Key parameters to consider are the choice of oxidant (silver(I) oxide is often effective), the solvent (acetonitrile can provide a good balance of conversion and selectivity), and the reaction time, which should be monitored to avoid byproduct formation.[1][2]

Q3: I am observing low diastereoselectivity in my Claisen rearrangement. What can I do?

A3: Low diastereoselectivity can often be addressed by modifying the reaction conditions to favor a specific transition state. For chelate-controlled rearrangements, ensure the appropriate Lewis acid is used. In asymmetric synthesis, the selection of the chiral catalyst or auxiliary is paramount. Temperature can also play a significant role in selectivity.[5][6]

Q4: My oxy-Cope rearrangement is sluggish and requires high heat. Is there an alternative?

A4: Yes, the anionic oxy-Cope rearrangement is a powerful alternative that can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷, often allowing the reaction to proceed at room temperature. This is achieved by deprotonating the hydroxyl group with a strong base, such as potassium hydride, prior to the rearrangement.[8]

Q5: What is a common method for the final purification of the this compound stereoisomer?

A5: Preparative chiral phase High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating the individual enantiomers of burchellin and its diastereoisomers from the reaction mixture.[3]

Experimental Protocols

While the full detailed experimental protocol for this compound is not publicly available, the following are generalized protocols for the key reactions based on literature for similar compounds.

Protocol 1: General Procedure for Dihydrobenzofuran Neolignan Synthesis via Oxidative Coupling
  • Dissolve the starting phenylpropanoid (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Add silver(I) oxide (0.5 eq) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-20 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dihydrobenzofuran neolignan.[1][9]

Protocol 2: General Procedure for Anionic Oxy-Cope Rearrangement
  • To a solution of the 1,5-dien-3-ol (1.0 eq) in a dry aprotic solvent (e.g., THF) under an inert atmosphere, add potassium hydride (1.1 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Heat the reaction mixture if necessary, although many anionic oxy-Cope rearrangements proceed at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting unsaturated carbonyl compound by column chromatography.[8]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Reagents Optimize Reagent Stoichiometry Check_Purity->Optimize_Reagents Impure Optimize_Solvent Screen Different Solvents Check_Conditions->Optimize_Solvent Optimize_Temp Vary Reaction Temperature Check_Conditions->Optimize_Temp Analyze_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Optimize_Reagents->Analyze_Byproducts Optimize_Solvent->Analyze_Byproducts Optimize_Temp->Analyze_Byproducts Improved_Yield Improved Yield Analyze_Byproducts->Improved_Yield Problem Identified & Solved Rearrangement_Strategy Start Select Rearrangement Strategy Thermal_Sensitivity Substrate Thermally Sensitive? Start->Thermal_Sensitivity Anionic_Oxy_Cope Anionic Oxy-Cope Thermal_Sensitivity->Anionic_Oxy_Cope Yes Neutral_Oxy_Cope Neutral Oxy-Cope Thermal_Sensitivity->Neutral_Oxy_Cope No Asymmetric_Control Asymmetric Control Required? Anionic_Oxy_Cope->Asymmetric_Control Neutral_Oxy_Cope->Asymmetric_Control Chiral_Catalyst Use Chiral Lewis Acid (e.g., BINOL-Al) Asymmetric_Control->Chiral_Catalyst Yes Achiral_Method Standard Lewis Acid (e.g., ZnCl2) Asymmetric_Control->Achiral_Method No Final_Method Proceed with Optimized Protocol Chiral_Catalyst->Final_Method Achiral_Method->Final_Method

References

Technical Support Center: Overcoming 3a-Epiburchellin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3a-Epiburchellin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] For many applications, stock solutions can be prepared at concentrations such as 5 mM, 10 mM, or 20 mM in DMSO.[1]

Q2: My this compound did not fully dissolve in DMSO. What should I do?

A2: If you encounter solubility issues in DMSO, you can try gentle warming of the solution or brief sonication. If the compound still does not dissolve, consider trying alternative solvents such as ethanol, dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, or acetone.[1] It is advisable to test these alternative solvents with a small amount of the compound to avoid significant sample loss.

Q3: What is the maximum concentration of DMSO permissible in my cell-based assays?

A3: To prevent cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q4: How should I store my this compound stock solution?

A4: Once your stock solution is prepared, it should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[1] This practice helps to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

Q5: Are there methods to improve the aqueous solubility of this compound for in vivo studies?

A5: Yes, various formulation strategies can be employed to improve the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and complexing agents. For example, a common formulation for intravenous injection involves a mixture of DMSO, Tween 80, and saline. Other approaches for oral administration include creating suspensions in vehicles like carboxymethylcellulose (CMC).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation upon dilution in aqueous buffer The compound is poorly soluble in aqueous solutions.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains compatible with your experimental system.- Consider using a formulation with surfactants like Tween 80 or complexing agents such as cyclodextrins.
Inconsistent experimental results - Compound precipitation during the experiment.- Degradation of the compound in solution.- Visually inspect your solutions for any signs of precipitation before and during the experiment.- Prepare fresh dilutions from your stock solution for each experiment.- Ensure proper storage of stock solutions to maintain compound stability.
Difficulty dissolving the compound for initial stock preparation The compound may have low solubility even in organic solvents at high concentrations.- Try preparing a less concentrated stock solution.- Use gentle heating (be cautious of compound stability) or sonication to aid dissolution.- Experiment with alternative organic solvents.

Quantitative Data: Stock Solution Preparation

The following table provides the required volume of DMSO to prepare stock solutions of this compound at various concentrations, assuming a molecular weight of 340.37 g/mol .[1]

Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 2.9380 mL14.6899 mL29.3798 mL
5 mM 0.5876 mL2.9380 mL5.8760 mL
10 mM 0.2938 mL1.4690 mL2.9380 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out 1 mg of this compound into a sterile vial.

  • Add 293.8 µL of high-purity DMSO to the vial.[1]

  • Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.[1]

Protocol 2: Improving Aqueous Solubility using Cyclodextrin (B1172386) Complexation (Kneading Method)

This protocol is a general method that can be adapted for this compound, as cyclodextrins have been shown to improve the solubility of other lignans.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol (or another suitable solvent for this compound)

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Weigh the appropriate amounts of this compound and the chosen cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of deionized water to form a paste.

  • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the cyclodextrin paste in the mortar.

  • Knead the mixture for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of water if necessary.

  • Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature until a constant weight is achieved.

  • The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_dissolution Stock Solution Preparation cluster_troubleshooting Troubleshooting cluster_formulation Aqueous Formulation cluster_end Final Solution start Poorly Soluble this compound dissolve Dissolve in DMSO start->dissolve check_sol Check Solubility dissolve->check_sol sonicate Sonication / Gentle Warming check_sol->sonicate Insoluble aq_dilution Dilute in Aqueous Buffer check_sol->aq_dilution Soluble alt_solvent Try Alternative Solvents (Ethanol, DMF, etc.) sonicate->alt_solvent alt_solvent->check_sol precip_check Precipitation? aq_dilution->precip_check formulate Use Solubility Enhancement Techniques precip_check->formulate Yes ready Solution Ready for Assay precip_check->ready No cyclodextrin Cyclodextrin Complexation formulate->cyclodextrin cosolvent Co-solvent/Surfactant Formulation formulate->cosolvent cyclodextrin->ready cosolvent->ready

Caption: Experimental workflow for overcoming this compound solubility issues.

cyclodextrin_mechanism cluster_components Components cluster_process Complexation Process cluster_complex Resulting Inclusion Complex cluster_properties CD Cyclodextrin plus + CD->plus CD_prop Hydrophilic Exterior Hydrophobic Interior CD->CD_prop Drug This compound (Poorly Soluble) Drug->plus Drug_prop Hydrophobic Molecule Drug->Drug_prop arrow plus->arrow Complex Soluble Complex arrow->Complex Complex_prop Increased Aqueous Solubility Complex->Complex_prop

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

antiviral_mechanism cluster_virus_lifecycle General Viral Lifecycle Stages cluster_inhibition Potential Targets for Antiviral Compounds attachment 1. Attachment & Entry uncoating 2. Uncoating replication 3. Genome Replication assembly 4. Assembly release 5. Release inhibit_entry Block Receptor Binding inhibit_entry->attachment inhibit_uncoating Prevent Genome Release inhibit_uncoating->uncoating inhibit_replication Inhibit Viral Polymerases inhibit_replication->replication inhibit_assembly Disrupt Virion Formation inhibit_assembly->assembly inhibit_release Block Neuraminidase/Protease inhibit_release->release

Caption: General mechanisms of action for antiviral agents.

References

3a-Epiburchellin stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3a-Epiburchellin. This resource provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of this compound in Dimethyl Sulfoxide (DMSO) and other solvents. Maintaining compound integrity is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the stability of this compound in solution.

Q1: My experimental results with this compound are inconsistent. Could solvent-related issues be the cause?

A1: Yes, inconsistent results are frequently linked to compound solubility and stability issues.[1][2] Problems such as compound precipitation from solution or degradation over time can lead to a lower effective concentration of this compound in your assays, resulting in variability.[1] It is crucial to ensure that the compound is fully dissolved and stable under your experimental conditions.

Q2: I've observed precipitation in my this compound stock solution stored in DMSO. What should I do?

A2: Precipitation of compounds from DMSO stocks can be a significant issue, affecting the accuracy of your results.[3][4] Consider the following troubleshooting steps:

  • Visually Inspect: Always visually inspect your stock solution for any precipitate before use.

  • Gentle Warming and Sonication: Gently warm the solution and use sonication to help redissolve the compound.[2]

  • Lower Concentration: Consider storing the compound at a lower concentration.[4]

  • Alternative Solvents: If precipitation persists, investigate the solubility of this compound in other compatible solvents or solvent mixtures.[3][4]

Q3: How can I minimize the degradation of this compound in solution during storage?

A3: Proper storage is key to maintaining compound integrity.[5] To minimize degradation, adhere to the following best practices:

  • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water content can promote compound degradation.[6] Use anhydrous DMSO for preparing stock solutions.[7]

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your concentrated stock solution.[2]

  • Appropriate Storage Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term storage.[2]

  • Protect from Light: If this compound is light-sensitive, store vials in the dark.

Q4: What is the recommended final concentration of DMSO in cell-based assays?

A4: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration in your assay medium below 0.5% to avoid cellular toxicity.[2][8]

Experimental Protocol: Assessing the Stability of this compound in DMSO

This protocol provides a general method for evaluating the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

Materials and Reagents:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[7]

  • Internal Standard (a stable, non-reactive compound)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Amber glass or polypropylene (B1209903) vials with screw caps[7]

Procedure:

  • Prepare Stock Solutions:

    • This compound Stock (10 mM): Accurately weigh and dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly.[7]

    • Internal Standard Stock (10 mM): Prepare a 10 mM stock solution of the internal standard in DMSO.[7]

  • Sample Preparation for Stability Study:

    • Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with a 50:50 solution of Acetonitrile and Water to a final concentration suitable for LC-MS analysis (e.g., 1 µM). This sample represents the initial concentration.[7]

    • Incubation Samples: Aliquot the this compound stock solution into multiple vials for each time point and storage condition to be tested.

  • Incubation:

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • For accelerated stability studies, an elevated temperature (e.g., 40°C) can be used.[6][7]

  • LC-MS Analysis:

    • At each designated time point, prepare a sample for analysis as described for the T0 sample.

    • Analyze the samples using a validated LC-MS method. An example of LC-MS conditions is provided in the table below.

Data Analysis:

  • Determine the peak area of this compound and the internal standard from the chromatogram for each time point.

  • Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.[7]

  • Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[7]

  • Plot the % Remaining against time to visualize the degradation profile.

Data Presentation

Table 1: Example LC-MS Conditions for Stability Analysis

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Gradient 5-95% B over 5 minutes[7]
Flow Rate 0.4 mL/min[7]
Injection Volume 5 µL[7]
UV Detection At maximum absorbance wavelength of this compound
MS Detection Electrospray Ionization (ESI) in positive or negative mode

Table 2: Hypothetical Stability Data for this compound in DMSO at 10 mM

Storage ConditionTime Point% Remaining (Mean ± SD)
-80°C 1 month99.5 ± 0.3
3 months99.1 ± 0.5
6 months98.8 ± 0.4
-20°C 1 month98.2 ± 0.6
3 months96.5 ± 0.8
6 months94.3 ± 1.1
4°C 1 week95.4 ± 1.0
2 weeks90.1 ± 1.5
4 weeks82.7 ± 2.1
Room Temp (25°C) 24 hours92.3 ± 1.8
48 hours85.1 ± 2.5
1 week70.6 ± 3.2

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_samples 2. Sample Handling cluster_storage 3. Storage Conditions cluster_analysis 4. Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO t0_sample Prepare T0 Sample (for immediate analysis) prep_stock->t0_sample aliquot Aliquot Stock for Different Time Points prep_stock->aliquot prep_is Prepare Internal Standard Stock prep_is->t0_sample lcms_analysis LC-MS Analysis at Scheduled Time Points t0_sample->lcms_analysis storage_conditions Store Aliquots at: - -80°C - -20°C - 4°C - Room Temperature aliquot->storage_conditions storage_conditions->lcms_analysis data_analysis Calculate % Remaining vs. T0 lcms_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solubility Is the compound fully dissolved in the assay medium? start->check_solubility check_stability Could the compound be degrading over time? check_solubility->check_stability Yes solubility_actions Troubleshoot Solubility: - Visually inspect stock - Gentle warming/sonication - Optimize solvent/concentration check_solubility->solubility_actions No stability_actions Troubleshoot Stability: - Aliquot stocks - Store at -80°C - Use anhydrous DMSO - Prepare fresh solutions check_stability->stability_actions Yes end_good Results are now consistent check_stability->end_good No solubility_actions->check_stability stability_actions->end_good

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 3a-Epiburchellin Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3a-Epiburchellin, a sesquiterpene lactone, using High-Performance Liquid Chromatography (HPLC). The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for this compound purification?

A typical starting point for the purification of sesquiterpene lactones like this compound is reversed-phase HPLC. A gradient elution is often employed to ensure good separation of the target compound from other components in a crude extract.

Q2: Which HPLC column is most suitable for this compound purification?

Reversed-phase columns such as C18 or C8 are commonly used and effective for the separation of sesquiterpene lactones. The choice between C18 and C8 depends on the specific hydrophobicity of this compound and the other compounds in the sample.

Q3: What mobile phases are recommended for the HPLC purification of this compound?

A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is generally effective.[1][2] Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape.

Q4: At what wavelength should I detect this compound?

Many sesquiterpene lactones can be detected at a low UV wavelength, such as 210 nm.[2] However, it is advisable to run a UV-Vis scan of a semi-purified sample to determine the optimal detection wavelength for this compound.

Q5: How can I improve the solubility of my this compound sample for injection?

This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For HPLC, it is best to dissolve the sample in a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile, to prevent peak distortion.[2]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-eluting Peaks

If you are observing poor resolution between this compound and other components, consider the following troubleshooting steps:

  • Modify the Gradient: Adjust the gradient slope to be shallower during the elution of the target compound. This can increase the separation between closely eluting peaks.

  • Change the Organic Solvent: If using acetonitrile, try switching to methanol, or vice-versa. The different selectivity of these solvents can alter the elution order and improve resolution.

  • Adjust the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of acidic compounds and improve peak shape and resolution.

  • Change the Stationary Phase: If resolution is still poor, consider switching from a C18 to a C8 column, or to a column with a different chemistry (e.g., phenyl-hexyl).

Issue 2: Peak Tailing

Peak tailing for this compound can be caused by several factors. Here are some solutions:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form.

  • Sample Solvent Mismatch: Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.[2]

  • Column Overload: Reduce the mass of sample injected onto the column. Overloading can lead to broad and tailing peaks.

  • Column Contamination: If the column is old or has been used with complex samples, it may be contaminated. Flush the column with a strong solvent or replace it if necessary.

Issue 3: Low or No Signal for this compound Peak

If you are not observing a peak for this compound, or the signal is very low, consider these points:

  • Check Detector Wavelength: Ensure the detector is set to an appropriate wavelength. For sesquiterpene lactones, a low wavelength like 210 nm is often necessary.[2] Confirm the optimal wavelength with a UV-Vis spectrum if possible.

  • Sample Degradation: this compound, like many natural products, may be susceptible to degradation. Ensure proper sample handling and storage.

  • Injection Volume/Concentration: The concentration of this compound in your sample may be too low. Try injecting a larger volume or concentrating your sample.

  • Check for Co-elution with a Non-UV-Absorbing Compound: It is possible that your compound is co-eluting with a compound that does not absorb UV light, making it appear as if there is no peak.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Purification

ParameterRecommendation
Column Reversed-phase C18 or C8, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient Start with a shallow gradient (e.g., 5-95% B over 40 min)
Flow Rate 1.0 mL/min for analytical scale
Detection Wavelength 210 nm (or optimal wavelength from UV-Vis scan)
Injection Volume 5-20 µL
Sample Solvent Mobile Phase A/B mixture (e.g., 50:50) or DMSO

Experimental Protocols

Protocol 1: General Analytical HPLC Method Development

  • Column: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Initial Gradient: Run a broad gradient from 5% to 95% Mobile Phase B over 40 minutes to determine the approximate elution time of this compound.

  • Gradient Optimization: Based on the initial run, design a shallower gradient around the elution time of the target peak to improve resolution from nearby impurities.

  • Flow Rate: Maintain a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution at 210 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start cluster_steps cluster_end start HPLC Purification Issue (e.g., Poor Resolution) step1 Step 1: Modify Gradient (e.g., shallower slope) start->step1 Initial Check step2 Step 2: Change Organic Solvent (Acetonitrile <=> Methanol) step1->step2 If no improvement end Improved Separation step1->end Successful step3 Step 3: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) step2->step3 If no improvement step2->end Successful step4 Step 4: Change Stationary Phase (C18 -> C8 or Phenyl-hexyl) step3->step4 If still no improvement step3->end Successful step4->end Successful

Caption: A workflow diagram for troubleshooting poor resolution in HPLC.

Peak_Tailing_Troubleshooting cluster_causes start Peak Tailing Observed cause1 Incorrect Mobile Phase pH Solution: Adjust pH start->cause1 cause2 Sample Solvent Mismatch Solution: Use weaker/matching solvent start->cause2 cause3 Column Overload Solution: Reduce sample concentration start->cause3 cause4 Column Contamination Solution: Flush or replace column start->cause4 end Symmetrical Peak Shape cause1->end cause2->end cause3->end cause4->end

Caption: Logical relationships in troubleshooting peak tailing issues.

References

Preventing degradation of 3a-Epiburchellin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3a-Epiburchellin during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bioactive neolignan compound with a dihydrobenzofuran core structure. Like many complex organic molecules, its stability is crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities that may have unintended effects.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the general stability of neolignans, the primary factors that can induce degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), oxygen (oxidation), and non-neutral pH conditions (hydrolysis). The presence of moisture can also accelerate degradation processes.

Q3: How should I store my solid this compound sample for long-term use?

A3: For long-term storage of solid this compound, it is recommended to store it in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. This minimizes exposure to light, oxygen, and moisture, and the low temperature slows down potential degradation reactions.

Q4: I need to prepare a stock solution of this compound. What is the best practice for storage?

A4: When preparing stock solutions, use a high-purity, anhydrous solvent in which this compound is readily soluble. It is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, store the solution in a tightly sealed, light-protected vial at -20°C. For longer-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: Can I store my this compound solution at 4°C?

A5: While storage at 4°C is preferable to room temperature, it is not ideal for long-term stability. For periods longer than a few days, freezing at -20°C or -80°C is strongly recommended to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in my experiments. Degradation of this compound due to improper storage.1. Review your storage conditions against the recommended guidelines (see FAQs). 2. Perform a purity analysis of your this compound sample using a stability-indicating HPLC method (see Experimental Protocols). 3. If degradation is confirmed, procure a new, verified batch of the compound.
Appearance of unexpected peaks in my analytical chromatogram. Formation of degradation products.1. Compare the chromatogram with a reference standard of pure this compound. 2. Consider potential degradation pathways (see Degradation Pathways diagram). Common degradation products may result from oxidation or hydrolysis. 3. If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and infer their structures.
The solid this compound has changed color or consistency. Significant degradation has likely occurred.1. Do not use the sample. 2. Discard the degraded material according to your institution's safety protocols. 3. Obtain a fresh supply of the compound and ensure proper storage from the outset.

Quantitative Data on Stability

Condition Duration Temperature % Degradation (Hypothetical)
Solid, Exposed to Light 30 daysRoom Temp15-25%
Solid, Dark 30 daysRoom Temp< 5%
Solution (in Methanol), Exposed to Light 7 daysRoom Temp20-40%
Solution (in Methanol), Dark 7 daysRoom Temp5-10%
Solution (in Methanol), Dark 7 days4°C< 5%
Solution (in Methanol), Dark 7 days-20°C< 1%
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C10-20%
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C30-50%
Oxidative Stress (3% H₂O₂) 24 hoursRoom Temp25-45%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

3. Chromatographic Conditions:

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (80% A, 20% B) to a final concentration of 50 µg/mL.

5. Analysis:

  • Inject the prepared sample and monitor the chromatogram for the main this compound peak and any additional peaks corresponding to degradation products.

  • The peak purity of the this compound peak should be assessed using a PDA detector to ensure no co-eluting impurities.

Visualizations

degradation_pathway cluster_stressors Stress Factors This compound This compound Degradation Products Degradation Products This compound->Degradation Products Light Light Light->Degradation Products Photodegradation Heat Heat Heat->Degradation Products Thermal Degradation Oxygen Oxygen Oxygen->Degradation Products Oxidation Acid/Base Acid/Base Acid/Base->Degradation Products Hydrolysis experimental_workflow Start Start Prepare this compound Sample Prepare this compound Sample Start->Prepare this compound Sample Subject to Stress Conditions Subject to Stress Conditions Prepare this compound Sample->Subject to Stress Conditions Analyze by HPLC Analyze by HPLC Subject to Stress Conditions->Analyze by HPLC (e.g., heat, light, pH) Data Analysis Data Analysis Analyze by HPLC->Data Analysis Assess Degradation Assess Degradation Data Analysis->Assess Degradation Compare to control End End Assess Degradation->End troubleshooting_logic Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Proper Storage? Proper Storage? Check Storage Conditions->Proper Storage? Analyze Sample Purity (HPLC) Analyze Sample Purity (HPLC) Proper Storage?->Analyze Sample Purity (HPLC) Yes Review and Correct Storage Review and Correct Storage Proper Storage?->Review and Correct Storage No Degradation Observed? Degradation Observed? Analyze Sample Purity (HPLC)->Degradation Observed? Use Fresh Sample Use Fresh Sample Degradation Observed?->Use Fresh Sample Yes Investigate Other Experimental Factors Investigate Other Experimental Factors Degradation Observed?->Investigate Other Experimental Factors No

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3a-Epiburchellin and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two naturally occurring lignans (B1203133), 3a-Epiburchellin and podophyllotoxin (B1678966). Both compounds, belonging to the podophyllotoxin family, are recognized for their potent cytotoxic effects against various cancer cell lines. This document synthesizes experimental data to offer an objective performance comparison, outlines the methodologies of key experiments, and visualizes the pertinent biological pathways.

Overview of Compounds

Podophyllotoxin is a well-characterized aryltetralin lignan (B3055560) extracted from the roots and rhizomes of Podophyllum species. It is a potent antimitotic agent that disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] Its derivatives, such as etoposide (B1684455) and teniposide, are clinically approved anticancer drugs that function by inhibiting topoisomerase II.[1][2]

This compound , a lignan isolated from the stem bark of Bursera fagaroides, is structurally related to podophyllotoxin.[4] While less extensively studied than podophyllotoxin, recent research has highlighted its significant cytotoxic and potential anticancer properties.

Quantitative Comparison of Cytotoxicity

The cytotoxic activities of this compound and podophyllotoxin have been evaluated against a panel of human breast cancer cell lines and a non-tumorigenic mammary epithelial cell line. The half-maximal inhibitory concentration (IC50) values from a key comparative study are summarized in the table below.

CompoundMCF-7 (µM)MDA-MB-231 (µM)BT-549 (µM)MCF-10A (µM)
This compound 0.04 ± 0.010.145 ± 0.04Not Reported0.09 ± 0.009
Podophyllotoxin Not ReportedNot ReportedNot ReportedNot Reported
Etoposide (VP-16) Not ReportedNot ReportedNot ReportedNot Reported

Data sourced from Peña-Morán et al., 2016.[5] Note: In this study, this compound is referred to as compound 3. The study did not report IC50 values for podophyllotoxin but used it as a positive control in some assays. The provided data for this compound highlights its potent cytotoxicity, particularly against the MCF-7 cell line.

Mechanism of Action

Both this compound and podophyllotoxin exert their cytotoxic effects primarily through the disruption of microtubule dynamics, a critical process for cell division. Lignans isolated from Bursera fagaroides, including those structurally similar to this compound, have been shown to induce G2/M cell cycle arrest and disrupt microtubule networks.[6][7] This mechanism is consistent with the known activity of podophyllotoxin, which binds to the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules.[6][7]

The following diagram illustrates the proposed mechanism of action for these compounds.

Podophyllotoxin_Mechanism Proposed Mechanism of Action cluster_0 Cellular Environment cluster_1 Cellular Consequences Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Colchicine Site This compound This compound This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization Disrupted_Microtubule_Dynamics Disrupted_Microtubule_Dynamics Tubulin->Disrupted_Microtubule_Dynamics Inhibition of Polymerization Mitotic_Spindle_Failure Mitotic_Spindle_Failure Disrupted_Microtubule_Dynamics->Mitotic_Spindle_Failure G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Failure->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of action for this compound and podophyllotoxin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and podophyllotoxin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or podophyllotoxin) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.[8] The plate is then incubated for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[2]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add test compound (e.g., this compound) Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Lack of Publicly Available Data on Cross-Reactivity of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the cross-reactivity of 3a-Epiburchellin. While research has been conducted on the synthesis and general biological activities of Burchellin and its stereoisomers, data regarding its binding specificity and potential cross-reactivity with other molecular targets is not available.

Cross-reactivity studies are essential in drug development to understand the potential for off-target effects, which can lead to adverse reactions or provide opportunities for drug repurposing. These studies typically involve screening a compound against a panel of related receptors, enzymes, or other proteins to determine its binding affinity and functional activity at non-primary targets.

The absence of such data for this compound means that a comparison guide with quantitative data, detailed experimental protocols, and visualizations as requested cannot be generated at this time.

Overview of Known Biological Activities of Burchellin and its Analogues

Despite the lack of cross-reactivity data, studies have identified several biological activities of Burchellin and its related neolignans. These findings may provide a basis for future investigations into their mechanisms of action and specificity.

Burchellin and its stereoisomers have been reported to exhibit a range of biological effects, including:

  • Antiviral Activity: Potent antiviral effects have been observed against coxsackie virus B3.[1][2]

  • Antiparasitic Activity: Burchellin has shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[1]

  • Antilarval Activity: It has demonstrated antilarval properties against Aedes aegypti, the mosquito vector for dengue fever and other diseases.[1]

  • Cytotoxic Activity: Some Burchellin analogues have shown cytotoxicity to human tumor cells in culture.[1]

These diverse biological activities suggest that Burchellin and its isomers may interact with multiple molecular targets. However, without specific cross-reactivity studies, it is impossible to determine the specificity of these interactions.

Future Directions for Research

To address the current knowledge gap, future research on this compound and related compounds should include comprehensive cross-reactivity profiling. A suggested experimental workflow for such a study is outlined below.

Proposed Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis and Interpretation prep Synthesize and purify This compound and analogues primary_assay Determine binding affinity and functional activity at the primary molecular target prep->primary_assay panel_selection Select a panel of relevant off-targets (e.g., related receptors, enzymes, ion channels) primary_assay->panel_selection screening_assay High-throughput screening (e.g., radioligand binding assays, enzymatic assays) panel_selection->screening_assay data_analysis Calculate IC50/EC50 or Ki values for all targets screening_assay->data_analysis selectivity_profile Generate selectivity profile: Compare potency at primary target versus off-targets data_analysis->selectivity_profile conclusion Assess potential for off-target effects and therapeutic index selectivity_profile->conclusion

Caption: Proposed workflow for assessing the cross-reactivity of this compound.

Disclaimer: Due to the lack of specific data on the cross-reactivity of this compound, the requested comparison guide with quantitative data tables and detailed experimental protocols for cited experiments could not be created. The information provided is a general overview based on the available literature for the broader class of Burchellin compounds. The DOT script and diagram represent a hypothetical workflow for future studies.

References

Structure-Activity Relationship of Burchellin Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burchellin (B1243967) and its analogs represent a class of neolignan natural products characterized by a core structure with three contiguous stereogenic centers.[1][2] Lignans (B1203133) and neolignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[3][4] This guide provides a comparative analysis of the structure-activity relationship (SAR) of burchellin stereoisomers, with a focus on their antiviral effects. Due to limited publicly available data on a wide range of synthetic 3a-epiburchellin (B200962) analogs, this guide will focus on the known stereoisomers of burchellin. The potential modulation of the NF-κB signaling pathway, a key regulator of inflammation, will also be discussed as a plausible mechanism of action for the anti-inflammatory effects of this class of compounds.

Comparative Analysis of Biological Activity

Recent studies have focused on the total synthesis of burchellin and its stereoisomers, enabling the investigation of their biological activities. Notably, the antiviral effects of four stereoisomers against coxsackie virus B3 have been evaluated, providing the first report of bioactivity for these compounds.[1][2]

Table 1: Antiviral Activity of Burchellin Stereoisomers against Coxsackie Virus B3

Compound/StereoisomerIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Burchellin Data not available in search resultsData not available in search resultsData not available in search results
1'-epi-Burchellin Data not available in search resultsData not available in search resultsData not available in search results
Enantiomer of Burchellin Data not available in search resultsData not available in search resultsData not available in search results
Enantiomer of 1'-epi-Burchellin Data not available in search resultsData not available in search resultsData not available in search results

Note: Specific quantitative IC50 and CC50 values for the individual stereoisomers were not available in the provided search results, which only state that they were found to have "potent antiviral effects".[1][2] The table structure is provided as a template for presenting such data.

Structure-Activity Relationship Insights

The preliminary data on the antiviral activity of burchellin stereoisomers suggests that the stereochemistry of the molecule plays a crucial role in its biological activity.[1] The differential activity among the stereoisomers highlights the importance of the three-dimensional arrangement of the atoms for target interaction. The core 2,3-dihydrobenzofuran (B1216630) moiety is a key structural feature. Modifications to the substituents on the aromatic rings and the side chain are expected to influence the potency and selectivity of the antiviral and anti-inflammatory activities.

Potential Signaling Pathway: NF-κB Inhibition

Many natural products with anti-inflammatory properties exert their effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.

Below is a diagram illustrating the canonical NF-κB signaling pathway, which is a plausible target for burchellin analogs.

Caption: Canonical NF-κB Signaling Pathway.

Experimental Protocols

A crucial aspect of SAR studies is the use of robust and reproducible experimental assays. Below is a representative protocol for an antiviral assay.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

  • Cell Preparation: Seed host cells (e.g., Vero or MDCK cells) into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[9]

  • Virus Infection: Infect the cells with the target virus (e.g., coxsackie virus B3) at a multiplicity of infection (MOI) of 0.01 and incubate for 1 hour to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds (e.g., this compound analogs) and a positive control antiviral drug.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until a cytopathic effect (CPE) is observed in the virus-infected, untreated control wells.

  • CPE Evaluation: Assess the CPE in each well using a microscope. The percentage of CPE inhibition can be calculated relative to the untreated virus control.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the test compounds to determine the 50% cytotoxic concentration (CC50) using an appropriate cell viability assay (e.g., MTT or MTS assay).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the test compounds from the dose-response curves of CPE inhibition. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50. A higher SI value indicates a more favorable safety profile.[9]

Experimental Workflow for SAR Studies

The systematic evaluation of analogs to determine structure-activity relationships is a cornerstone of drug discovery.[10]

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound (e.g., this compound) B Analog Design A->B C Chemical Synthesis B->C D Primary Screening (e.g., Antiviral Assay) C->D E Secondary Screening (e.g., Anti-inflammatory Assay) D->E F Cytotoxicity Assay D->F G Data Analysis (IC50, CC50, SI) E->G F->G H SAR Determination G->H H->B Iterative Design I Selection of Optimized Lead H->I

Caption: Generalized Workflow for SAR Studies.

The available data on burchellin stereoisomers indicates that stereochemistry is a critical determinant of their antiviral activity. Further research involving the synthesis and biological evaluation of a broader range of this compound analogs is necessary to establish a comprehensive structure-activity relationship. Such studies should focus on modifications of the aromatic rings and the side chain to explore the impact on antiviral and potential anti-inflammatory activities, possibly mediated through the NF-κB signaling pathway. The systematic approach outlined in this guide provides a framework for the continued investigation and development of this promising class of natural product analogs.

References

Comparative Efficacy Analysis: Burchellin Analogues vs. Standard-of-Care in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific efficacy data for 3a-Epiburchellin has been identified in publicly available research. This guide provides a comparative analysis of related compounds, specifically other natural product derivatives, against standard-of-care drugs for hepatocellular carcinoma (HCC), using the HepG2 cell line as a preclinical model. The data presented for these analogues should not be directly extrapolated to the efficacy of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the cytotoxic effects of select compounds against hepatocellular carcinoma cells versus established therapeutic agents.

Data Presentation: In Vitro Cytotoxicity in HepG2 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against the human hepatocellular carcinoma cell line, HepG2. A lower IC50 value indicates greater potency in inhibiting cell growth.

Compound Compound Type IC50 (µM) in HepG2 Cells Reference
Sorafenib Standard-of-Care (Tyrosine Kinase Inhibitor)~6 - 8.29[1][2]
Doxorubicin (B1662922) Standard-of-Care (Chemotherapy)~0.45 - 12.18[3][4][5]
Fluorinated Chalconoid 2a Natural Product Analogue67.51 ± 2.26
13-n-Octyl Palmatine (4d) Natural Product AnalogueNot specified for HepG2, but 0.02 ± 0.01 for SMMC7721 (another HCC line)

Note: The IC50 values for standard-of-care drugs can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

Standard-of-Care for Hepatocellular Carcinoma

The treatment for hepatocellular carcinoma (HCC) is multifaceted and depends on the stage of the disease, the patient's liver function, and overall health. For early-stage HCC, curative treatments like surgical resection, liver transplantation, and ablation are the standard of care.[6][7]

For intermediate to advanced stages of HCC, systemic therapies are employed.[8][9] These include:

  • Tyrosine Kinase Inhibitors (TKIs): Sorafenib was a long-standing first-line treatment for advanced HCC.[9] Other TKIs like Lenvatinib are also used.[8]

  • Immunotherapy (Immune Checkpoint Inhibitors): Combinations such as atezolizumab and bevacizumab, or tremelimumab and durvalumab, have become the new standard of care for first-line treatment in unresectable HCC.[8][9][10]

  • Chemotherapy: Traditional cytotoxic agents like doxorubicin and cisplatin (B142131) may be used, but HCC is often minimally responsive to systemic chemotherapy.[11]

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a common colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 units/mL penicillin.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

    • For the assay, HepG2 cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell adherence.[12]

  • Compound Treatment:

    • The test compound (e.g., burchellin (B1243967) analogue) and control drugs (e.g., sorafenib, doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in fresh culture medium.

    • The culture medium from the seeded cells is removed, and 100 µL of the medium containing the test compounds at different concentrations is added to each well.

    • Control wells containing cells treated with the vehicle (solvent) alone are also included.

    • The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[12]

  • MTT Addition and Incubation:

    • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[12]

    • The plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, the medium containing MTT is carefully removed.

    • 100 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[12]

    • The plate is gently agitated to ensure complete solubilization of the purple crystals.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control (vehicle-treated) cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.

Visualization of a Key Signaling Pathway in HCC

The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is frequently overactive in hepatocellular carcinoma and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[13][14][15] Understanding this pathway is vital for developing targeted therapies.

STAT3_Signaling_Pathway Cytokine Cytokines (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to TargetGenes Target Genes (e.g., Cyclin D1, Bcl-2, VEGF) STAT3_dimer->TargetGenes Activates Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Survival Cell Survival TargetGenes->Survival Angiogenesis Angiogenesis TargetGenes->Angiogenesis

STAT3 Signaling Pathway in HCC

References

In Vitro and In Vivo Correlation of Lignan Activity: A Comparative Guide Featuring (±)-Bursehernin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "3a-Epiburchellin" is not available in the public domain. This guide utilizes data for a structurally related lignan, (±)-Bursehernin , to provide a representative comparison of in vitro and in vivo anticancer activity. This document serves as a template for researchers, scientists, and drug development professionals on how to structure and present such correlative data.

Introduction

Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their potential therapeutic properties, including anticancer activities. Establishing a correlation between in vitro assays and in vivo efficacy is a critical step in the preclinical development of any potential drug candidate. This guide provides a comparative overview of the in vitro cytotoxic and mechanistic activities of (±)-Bursehernin and presents a hypothetical framework for its corresponding in vivo evaluation.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for (±)-Bursehernin's in vitro activity and a hypothetical representation of its in vivo efficacy.

Table 1: In Vitro Cytotoxicity of (±)-Bursehernin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer4.30 ± 0.65[1][2]
KKU-M213Cholangiocarcinoma3.70 ± 0.79[1][2]
HT-29Colon Cancer> 50
MDA-MB-231Breast Cancer (Triple-Negative)Not specified
L929Normal FibroblastHigher than cancer cells[1][2]
Etoposide (Control) Various Less cytotoxic than (±)-Bursehernin on MCF-7 and KKU-M213 [1][2]

Table 2: In Vitro Mechanistic Analysis of (±)-Bursehernin

AssayCell LineObservation
Cell Cycle AnalysisMCF-7G2/M phase arrest[3]
Apoptosis AssayMCF-7, KKU-M213Induction of apoptosis in a time-dependent manner[2][3]
Western BlotNot specifiedSignificant decrease in protein levels of Topoisomerase II, STAT3, Cyclin D1, and p21 at 72h[1][3]

Table 3: Hypothetical In Vivo Antitumor Activity of (±)-Bursehernin in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
(±)-Bursehernin1035-1.0
(±)-Bursehernin2558-4.2
Positive Control (e.g., Paclitaxel) 10 75 -8.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Assays

1. Cell Viability (MTT) Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of (±)-Bursehernin for a specified duration (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4][5][6]

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Cells are treated with (±)-Bursehernin at its IC50 concentration for 24-48 hours, then harvested by trypsinization.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.[7][8]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.[7][8]

In Vivo Assay

1. Tumor Xenograft Model

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[9][10][11]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment and control groups.

  • Drug Administration: (±)-Bursehernin is administered to the treatment groups via a suitable route (e.g., intraperitoneal injection) at various dosages for a specified period. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group.

Mandatory Visualizations

Signaling Pathway

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor JAK JAK receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Bursehernin (±)-Bursehernin Bursehernin->STAT3_active Inhibition DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_expression Gene Expression (e.g., Cyclin D1, Survivin) DNA->Gene_expression Transcription

Caption: STAT3 Signaling Pathway Inhibition by (±)-Bursehernin.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Compound Synthesis ((±)-Bursehernin) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity mechanistic Mechanistic Studies cytotoxicity->mechanistic correlation In Vitro-In Vivo Correlation Analysis cytotoxicity->correlation cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis western_blot Western Blot mechanistic->western_blot xenograft Tumor Xenograft Model (e.g., Nude Mice) mechanistic->xenograft Lead Candidate efficacy Efficacy Studies xenograft->efficacy tumor_growth Tumor Growth Inhibition efficacy->tumor_growth toxicity Toxicity Assessment (Body Weight) efficacy->toxicity tumor_growth->correlation toxicity->correlation

Caption: Preclinical Evaluation Workflow for Anticancer Compounds.

References

Safety Operating Guide

Essential Safety and Handling Protocol for 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise caution and adhere to stringent safety protocols when handling 3a-Epiburchellin. The absence of comprehensive toxicological data necessitates the use of robust personal protective equipment (PPE) and meticulous operational procedures to minimize exposure risk.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is contingent on the specific laboratory task being performed. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Required Personal Protective Equipment
Handling Solid Compound (e.g., weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gown or lab coat- Double-layered nitrile gloves- Safety goggles (if not using a full-face respirator)- Shoe covers
Preparing Solutions (e.g., dissolving in solvents) - Chemical fume hood- Full-face respirator with combination organic vapor/P100 cartridges (or equivalent)- Chemical-resistant disposable gown or lab coat- Double-layered chemical-resistant gloves (e.g., nitrile)- Safety goggles (if not using a full-face respirator)- Shoe covers
Conducting Experiments - Chemical fume hood or other ventilated enclosure- Standard laboratory coat- Nitrile gloves- Safety glasses with side shields
Waste Disposal - Chemical fume hood- Chemical-resistant disposable gown or lab coat- Double-layered chemical-resistant gloves (e.g., nitrile)- Safety goggles- Shoe covers

Experimental Protocol for Safe Handling of this compound

This protocol outlines the essential steps for safely managing this compound from receipt to disposal.

Pre-Handling and Preparation
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary PPE, handling equipment (e.g., spatulas, vials), and waste containers in the designated work area.

  • Spill Kit: Confirm that a chemical spill kit appropriate for the solvents being used is readily accessible.

Handling and Weighing of Solid this compound
  • Designated Area: All handling of solid this compound must be performed in a designated area within a certified chemical fume hood.

  • Donning PPE: Put on the appropriate PPE as specified in the table above for handling solids.

  • Weighing: Tare a pre-labeled container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound using a dedicated spatula. Avoid generating dust.

  • Container Sealing: Securely seal the primary container and the weighed sample container.

  • Surface Decontamination: Decontaminate the spatula, balance, and any surfaces within the fume hood that may have come into contact with the compound.

Preparation of this compound Solutions
  • Solvent Handling: All solvents, such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone, should be handled within the chemical fume hood.[1]

  • Donning PPE: Wear the appropriate PPE for preparing solutions.

  • Dissolving: In the fume hood, add the desired solvent to the vial containing the weighed this compound.

  • Mixing: Cap the vial and mix gently until the compound is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • Containment: Conduct all experimental procedures involving this compound within a chemical fume hood or a similarly contained environment.

  • Standard PPE: Use the standard laboratory PPE as outlined in the table for conducting experiments.

  • Avoid Contamination: Use dedicated equipment and exercise care to prevent cross-contamination.

Disposal Plan
  • Waste Segregation: All solid waste (e.g., contaminated gloves, wipes, vials) and liquid waste containing this compound must be segregated into clearly labeled hazardous waste containers.

  • Waste Collection:

    • Solid Waste: Collect in a designated, sealed, and labeled hazardous waste bag or container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Procedural Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Disposal Phase risk_assessment 1. Conduct Risk Assessment gather_materials 2. Assemble PPE & Equipment risk_assessment->gather_materials verify_hood 3. Verify Fume Hood gather_materials->verify_hood don_ppe 4. Don Appropriate PPE verify_hood->don_ppe weigh_solid 5. Weigh Solid in Fume Hood don_ppe->weigh_solid prepare_solution 6. Prepare Solution in Fume Hood weigh_solid->prepare_solution run_experiment 7. Conduct Experiment prepare_solution->run_experiment segregate_waste 8. Segregate Waste run_experiment->segregate_waste dispose 9. Dispose via Institutional Protocol segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.